

Spectroscopic Data for Ethyl 2-amino-2-ethylhexanoate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 2-amino-2-ethylhexanoate

Cat. No.: B584668

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Executive Summary

Ethyl 2-amino-2-ethylhexanoate is a substituted amino acid ester with potential applications in organic synthesis and pharmaceutical development. This document aims to provide a comprehensive guide to its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of publicly available scientific databases and literature has revealed a significant lack of experimentally determined spectroscopic data for this specific compound. While the existence of such data is indicated by some chemical suppliers, it is not currently accessible in the public domain.

This guide will therefore outline the expected spectroscopic characteristics based on the compound's structure and provide standardized, detailed methodologies for acquiring this data. This will serve as a foundational resource for researchers who may synthesize or acquire this compound and require protocols for its characterization.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables outline the predicted spectroscopic characteristics for **Ethyl 2-amino-2-ethylhexanoate**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Ethyl 2-amino-2-ethylhexanoate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (ethyl ester)	1.2 - 1.3	Triplet	~7.1
-CH ₂ - (ethyl ester)	4.1 - 4.2	Quartet	~7.1
-NH ₂	1.5 - 2.5	Broad Singlet	-
-CH ₂ - (ethyl group on C2)	1.6 - 1.8	Quartet	~7.4
-CH ₃ (ethyl group on C2)	0.8 - 0.9	Triplet	~7.4
-(CH ₂) ₃ - (hexyl chain)	1.2 - 1.5	Multiplet	-
-CH ₃ (hexyl chain)	0.8 - 0.9	Triplet	~7.0

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Ethyl 2-amino-2-ethylhexanoate**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (ester carbonyl)	175 - 178
C2 (quaternary)	60 - 65
-O-CH ₂ - (ethyl ester)	60 - 62
-CH ₂ - (ethyl group on C2)	25 - 30
C3-C6 (hexyl chain)	22 - 35
-O-CH ₂ -CH ₃ (ethyl ester)	14 - 15
-CH ₂ -CH ₃ (ethyl group on C2)	8 - 10
-CH ₃ (hexyl chain)	13 - 14

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Ethyl 2-amino-2-ethylhexanoate**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3400	Medium, Broad
C-H Stretch (alkane)	2850 - 2960	Strong
C=O Stretch (ester)	1730 - 1750	Strong
N-H Bend (amine)	1590 - 1650	Medium
C-O Stretch (ester)	1150 - 1250	Strong

Predicted Mass Spectrometry Data

Table 4: Predicted Key m/z Fragments for **Ethyl 2-amino-2-ethylhexanoate**

m/z	Predicted Fragment
187	[M] ⁺ (Molecular Ion)
114	[M - CO ₂ Et] ⁺
88	[H ₂ N=C(CH ₂ CH ₃)CO ₂ Et] ⁺

Experimental Protocols

The following are detailed, standardized protocols for obtaining the spectroscopic data for **Ethyl 2-amino-2-ethylhexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 2-amino-2-ethylhexanoate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the available ^1H field strength.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.

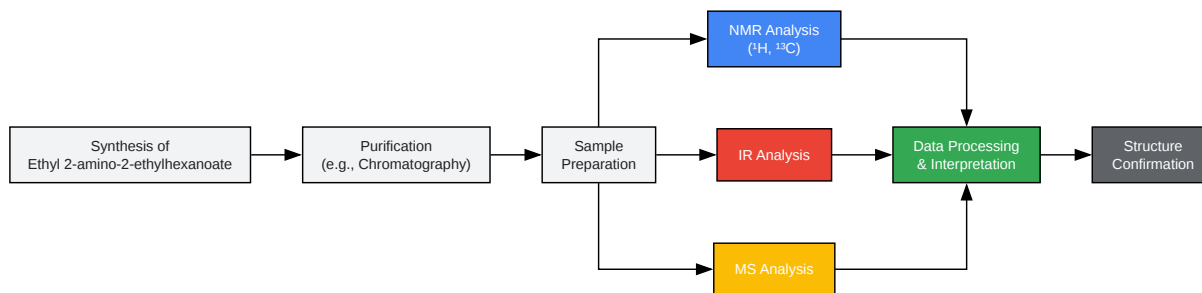
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance or Attenuated Total Reflectance (ATR).
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using the spectrum of the neat plates or the pure solvent.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation and Ionization:
 - Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Acquisition Parameters (ESI):
 - Ionization Mode: Positive.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas (N_2): Flow rate and temperature optimized for the instrument.
 - Mass Range: m/z 50-500.
- Data Analysis: Identify the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}]^+$ and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **Ethyl 2-amino-2-ethylhexanoate**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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